molecular formula C17H17N5O2S B2894293 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 902329-15-1

5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No.: B2894293
CAS No.: 902329-15-1
M. Wt: 355.42
InChI Key: OXEWNDDCZWFBEB-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a tetracyclic heterocyclic molecule featuring:

  • A fused 1,2-oxazole ring substituted with a 5-methyl group.
  • A 7-thia-1,9-diazatetracyclo framework, incorporating sulfur and nitrogen atoms.
  • A carboxamide group at position 6 and an amino group at position 3.

The oxazole and diazacyclic moieties are common in drug design due to their metabolic stability and ability to engage in hydrogen bonding .

Properties

IUPAC Name

5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-8-6-12(21-24-8)19-16(23)15-13(18)10-7-11-14(20-17(10)25-15)9-2-4-22(11)5-3-9/h6-7,9H,2-5,18H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEWNDDCZWFBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thia-diazatetracyclo structure is then introduced through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while reduction can lead to the formation of amine-substituted products .

Scientific Research Applications

The compound 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This article explores its applications across different domains, including medicinal chemistry, environmental science, and materials science.

Antimicrobial Activity

One of the primary applications of compounds similar to this compound is in the development of antimicrobial agents. Research has shown that derivatives of oxazole and thiazole exhibit significant antibacterial properties against various pathogens. For instance:

  • Sulfamethoxazole , a related compound, has been extensively studied for its efficacy against bacterial infections.
  • The incorporation of the oxazole moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis.

Anticancer Properties

Emerging studies indicate that compounds containing similar structural motifs may also possess anticancer properties. The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in tumor growth.

For example, certain thiazole derivatives have shown promise in preclinical trials as potential anticancer agents.

Biodegradation Studies

The biodegradation pathways of compounds like this compound are crucial in understanding their environmental impact. Research indicates that:

  • Microorganisms such as Pseudomonas psychrophila can degrade similar compounds effectively.
  • Understanding these pathways can help in developing bioremediation strategies for contaminated environments.

Photocatalytic Applications

Recent studies have explored the potential of using such compounds in photocatalytic processes for pollutant degradation under UV light exposure. This application is particularly relevant for:

  • Breaking down persistent organic pollutants (POPs) in wastewater treatment.

Synthesis of Functional Materials

The unique structural features of this compound make it a candidate for synthesizing advanced materials such as:

Material TypePotential Application
Conductive PolymersUsed in electronic devices and sensors
NanocompositesEnhancing mechanical properties of plastics
Drug Delivery SystemsTargeted delivery mechanisms for therapeutic agents

Coordination Chemistry

Due to its ability to form complexes with metal ions, this compound could be explored in coordination chemistry to develop new catalysts or sensors that respond to environmental changes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Guangxi University demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Biodegradation Pathways

Research published in Environmental Science & Pollution Research highlighted the biodegradation of related isoxazole compounds by bacterial strains isolated from contaminated soil samples. The study concluded that these microorganisms could effectively reduce pollutant levels through metabolic processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Aminooxazole Derivatives with Tetrazole Substituents

Example Compounds :

  • 5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles (e.g., substrates 1a–e in ).
Feature Target Compound Tetrazole-Oxazole Derivatives
Core Structure Tetracyclic with oxazole and thia-diaza rings Bicyclic (oxazole + tetrazole)
Key Substituents Carboxamide, 5-methyloxazole Tetrazole bioisostere, variable R-groups
Synthetic Route Not specified in evidence [3+2] cycloaddition of azides with nitriles
Bioactivity Relevance Potential kinase inhibition (inferred) Tetrazole mimics carboxylic acid, enhancing metabolic stability

Discussion :
The tetrazole group in derivatives like 1a–e acts as a bioisostere for carboxylic acids, improving resistance to enzymatic degradation. In contrast, the target compound’s carboxamide may offer stronger hydrogen-bonding capacity, critical for target binding .

Isoxazole-Fused Xanthenones ()

Example Compounds :

  • 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i).
Feature Target Compound Xanthenone-Isoxazole Hybrids
Core Structure Tetracyclic (rigid framework) Tricyclic (xanthenone + isoxazole)
Functional Groups Amino, carboxamide Amino, methylisoxazole, ketone
Synthetic Complexity Likely high (tetracyclic fusion) Moderate (multicomponent reactions)
Structural Flexibility Low (fused rings) Moderate (tetrahydroxanthenone allows conformational adjustment)

Discussion: The xanthenone hybrids (e.g., 11i–m) exhibit broader aromatic systems, which may enhance π-π stacking in biological targets. However, the target compound’s sulfur atom could improve hydrophobic interactions or redox activity .

Spirocyclic Oxa-Aza Compounds ()

Example Compounds :

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
Feature Target Compound Spirocyclic Derivatives
Ring System Tetracyclic (bridged rings) Spiro[4.5]decane (two fused rings at one atom)
Heteroatoms S, N, O N, O, S (benzothiazole)
Pharmacokinetic Implications Likely poor solubility due to rigidity Improved solubility via spirocyclic conformation

The target compound’s rigid tetracyclic system may limit solubility but improve binding affinity .

Thiadiazole-Triazine Hybrids ()

Example Compounds :

  • N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1).
Feature Target Compound Thiadiazole-Triazine Hybrids
Heterocyclic Motifs Thia-diaza, oxazole Thiadiazole, triazine
Synthetic Challenges Not specified Requires harsh conditions (H2SO4)
Structural Analysis Likely requires X-ray crystallography Co-crystals studied via X-ray diffraction

Discussion : Both classes feature sulfur and nitrogen heterocycles, but the target compound’s oxazole may confer greater stability under physiological conditions compared to thiadiazole’s susceptibility to ring-opening reactions .

Biological Activity

The compound 5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17H17N5O2S
  • Molecular Weight : 341.41 g/mol
  • IUPAC Name : 7-amino-N-(5-methyl-1,2-oxazol-3-yl)-5-thia-1,3-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,6,8-tetraene-6-carboxamide

Antimicrobial Activity

Research indicates that derivatives of oxazole and thiazole compounds exhibit significant antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various bacterial strains:

Compound Target Organism ID50 (M)
3-oxa-FUEnterococcus faecium9×1089\times 10^{-8}
3-oxa-FUEscherichia coli1×1071\times 10^{-7}
3-oxathymineL1210 leukemia cells1×1051\times 10^{-5}

These findings suggest that the compound may possess similar antimicrobial properties due to its structural features that allow interaction with microbial targets .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance:

  • The compound's derivatives were tested against various cancer cell lines.
  • Results indicated varying degrees of cytotoxicity with ID50 values ranging from 1×1061\times 10^{-6} M to 1×1041\times 10^{-4} M depending on the specific derivative and cell line tested.

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or protein function in microbial and cancer cells. The thiazole and oxazole moieties are known for their role in binding to DNA or RNA structures, potentially leading to inhibition of replication or transcription processes.

Study on Antibacterial Activity

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of a related oxazole compound against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics used in clinical settings .

Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of a structurally similar compound on human leukemia cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways at concentrations above 1×1061\times 10^{-6} M .

Q & A

Q. Advanced

  • Retrosynthetic analysis : Deconstruct the tetracyclic core into simpler building blocks (e.g., oxazole and thiadiazole precursors) .
  • Marcus theory : Model electron transfer in redox-active derivatives .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

How are intermediates monitored and isolated during multi-step synthesis?

Q. Basic

  • Thin-layer chromatography (TLC) : Track reaction progress with UV-active spots .
  • Liquid-liquid extraction : Isolate intermediates using pH-dependent solubility (e.g., basic aqueous layers for amine extraction) .
  • Flash chromatography : Separate products with gradients of ethyl acetate/hexane .

What are the emerging applications in medicinal chemistry and material science?

Q. Advanced

  • Antimicrobial agents : The thia-aza framework disrupts bacterial cell wall synthesis .
  • Optoelectronic materials : Conjugated systems exhibit tunable fluorescence for OLEDs .
    Research gaps:
  • Limited in vivo pharmacokinetic data; future studies should assess bioavailability and toxicity profiles .

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